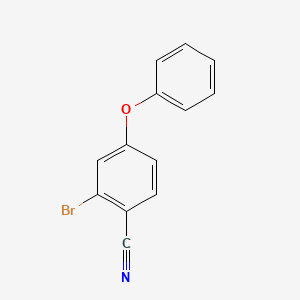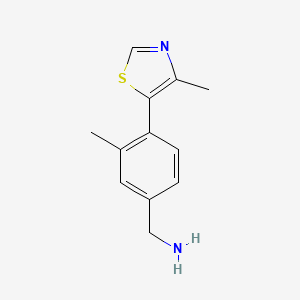
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde is an organic compound that features a trifluoromethylsulfonyloxy group and a methoxy group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde typically involves the introduction of the trifluoromethylsulfonyloxy group onto a benzaldehyde derivative. One common method is the reaction of 5-methoxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethylsulfonyloxy group under basic conditions.
Major Products Formed
Oxidation: 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzoic acid.
Reduction: 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde involves its interaction with various molecular targets. The trifluoromethylsulfonyloxy group is known to enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethylsulfonyloxy)benzaldehyde: Lacks the methoxy group, resulting in different reactivity and properties.
5-Methoxybenzaldehyde: Lacks the trifluoromethylsulfonyloxy group, leading to reduced reactivity and stability.
2-(Trifluoromethylsulfonyloxy)-4-methoxybenzaldehyde: The position of the methoxy group is different, which can affect the compound’s reactivity and interactions.
Uniqueness
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde is unique due to the presence of both the trifluoromethylsulfonyloxy and methoxy groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
424788-79-4 |
|---|---|
Formule moléculaire |
C9H7F3O5S |
Poids moléculaire |
284.21 g/mol |
Nom IUPAC |
(2-formyl-4-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H7F3O5S/c1-16-7-2-3-8(6(4-7)5-13)17-18(14,15)9(10,11)12/h2-5H,1H3 |
Clé InChI |
DNJCPNYZBKNTPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


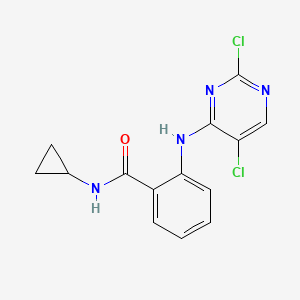
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)
![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
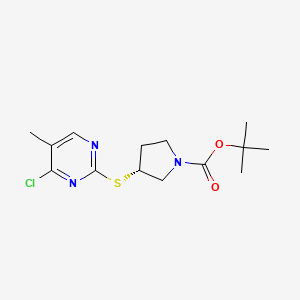
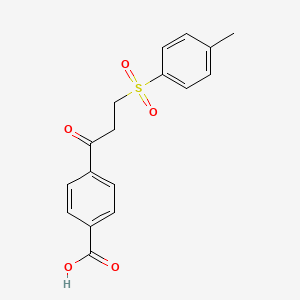
![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)

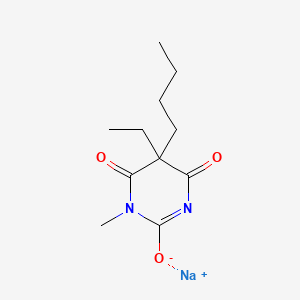
![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)

